molecular formula C8H14ClNO2 B2821902 Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride CAS No. 2248298-01-1

Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride

Cat. No.: B2821902
CAS No.: 2248298-01-1
M. Wt: 191.66
InChI Key: KHVCMSKESFXWGV-HPNTXQQZSA-N
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Description

Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves optimizing the synthetic routes to increase yield and purity while minimizing costs. Advanced techniques such as flow chemistry and microreactors are sometimes employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functionality.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe or inhibitor in biochemical assays to understand enzyme activities and interactions.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be used in the development of new drugs, particularly in the treatment of neurological disorders and pain management.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • Methyl (2S)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride: The enantiomer of the compound, which may have different biological activity.

  • Methyl 2-oxocyclopentanecarboxylate: A structurally related compound used in organic synthesis.

  • 2-aminocyclohexanecarboxylic acid: Another spirocyclic compound with similar applications.

Uniqueness: Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride stands out due to its specific stereochemistry and functional groups, which contribute to its unique properties and applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(6)2-5(9)3-8;/h5-6H,2-4,9H2,1H3;1H/t5?,6-,8?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVCMSKESFXWGV-NJCIUDBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC12CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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